molecular formula C13H16N2O5S B7570691 5-[(1,1-Dioxo-1,4-thiazinane-4-carbonyl)amino]-2-methylbenzoic acid

5-[(1,1-Dioxo-1,4-thiazinane-4-carbonyl)amino]-2-methylbenzoic acid

Cat. No.: B7570691
M. Wt: 312.34 g/mol
InChI Key: HCEKDWWHGLSGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1,1-Dioxo-1,4-thiazinane-4-carbonyl)amino]-2-methylbenzoic acid, also known as DTTA, is a synthetic compound that is widely used in scientific research. DTTA is a derivative of 2-methylbenzoic acid and contains a thiazinane ring, which gives it unique properties that make it useful in a variety of applications. In

Scientific Research Applications

5-[(1,1-Dioxo-1,4-thiazinane-4-carbonyl)amino]-2-methylbenzoic acid has a wide range of applications in scientific research. One of the most common uses of this compound is as a chelating agent for metal ions. This compound has a high affinity for metal ions such as copper, iron, and zinc, and can be used to remove these ions from solutions or to selectively bind them in biological systems. This compound is also used as a fluorescent probe for metal ions, as it can emit fluorescence when bound to certain metal ions.

Mechanism of Action

The mechanism of action of 5-[(1,1-Dioxo-1,4-thiazinane-4-carbonyl)amino]-2-methylbenzoic acid is based on its ability to form stable complexes with metal ions. This compound contains a thiazinane ring, which has a nitrogen atom that can coordinate with metal ions. The carbonyl group on the thiazinane ring can also participate in metal ion coordination. When this compound is added to a solution containing metal ions, it can form a stable complex with the metal ion, which can then be analyzed or removed from the solution.
Biochemical and Physiological Effects
This compound has minimal biochemical and physiological effects, as it is not a drug and is not used for therapeutic purposes. However, this compound can interfere with metal ion-dependent biochemical processes in cells, which can be useful in studying the role of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

5-[(1,1-Dioxo-1,4-thiazinane-4-carbonyl)amino]-2-methylbenzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for metal ions, which makes it useful for metal ion analysis and removal. This compound is also relatively inexpensive compared to other chelating agents. However, this compound has some limitations. It is not effective for removing all types of metal ions, and it can interfere with certain biochemical assays that rely on metal ions.

Future Directions

There are several future directions for research involving 5-[(1,1-Dioxo-1,4-thiazinane-4-carbonyl)amino]-2-methylbenzoic acid. One area of interest is the development of new fluorescent probes based on this compound for metal ion detection. Another area of interest is the use of this compound in drug delivery systems, as it can be used to selectively bind metal ions and release drugs in a controlled manner. Additionally, this compound can be modified to improve its selectivity for certain metal ions, which could lead to new applications in biological systems.

Synthesis Methods

5-[(1,1-Dioxo-1,4-thiazinane-4-carbonyl)amino]-2-methylbenzoic acid can be synthesized using a variety of methods, but the most common method involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with thiazolidine-2-thione to form this compound. The reaction scheme is shown below:

Properties

IUPAC Name

5-[(1,1-dioxo-1,4-thiazinane-4-carbonyl)amino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-9-2-3-10(8-11(9)12(16)17)14-13(18)15-4-6-21(19,20)7-5-15/h2-3,8H,4-7H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEKDWWHGLSGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCS(=O)(=O)CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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